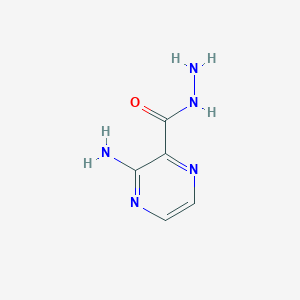

3-Aminopyrazine-2-carbohydrazide

Vue d'ensemble

Description

3-Aminopyrazine-2-carbohydrazide is an organic compound with the molecular formula C5H7N5O. It is a derivative of pyrazine, featuring an amino group and a carbohydrazide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2-carbohydrazide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with hydrazine. The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may involve the use of catalysts and controlled temperature to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminopyrazine-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.

Reduction: Reduction reactions can yield 3-aminopyrazine-2-carboxylic acid.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives of the compound.

Applications De Recherche Scientifique

Biological Activities

3-Aminopyrazine-2-carbohydrazide has been investigated for its antimicrobial , antibacterial , and antifungal properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant activity against various strains of Mycobacterium tuberculosis, which is critical given the challenges posed by drug-resistant tuberculosis (TB). For instance, N’-substituted benzaldehyde derivatives have shown promising results in inhibiting M. tuberculosis H37Ra, with some compounds demonstrating over 90% inhibition compared to standard drugs like rifampicin .

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand how structural modifications influence biological activity. Recursive Partitioning (RP) analysis has been particularly useful in identifying key structural features that enhance anti-tubercular efficacy .

Case Studies

-

Anti-Tubercular Screening :

A study synthesized 26 novel derivatives of 3-amino-N'-benzylidenepyrazine-2-carbohydrazide, which were screened for anti-tubercular activity. Four compounds showed significant inhibition against M. tuberculosis H37Ra, with MIC values ranging from 24.3 to 110 µg/mL . -

Antifungal Activity :

Another study evaluated a series of N-substituted 3-aminopyrazine-2-carboxamides for their antifungal properties. The most active compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against fungal strains .

Applications in Medicine

The potential use of this compound in drug development is noteworthy, particularly for treating infectious diseases like tuberculosis and other bacterial infections. Its ability to interfere with biosynthetic pathways in bacteria suggests it could serve as a lead compound for new antibiotics .

Industrial Applications

Beyond medicinal uses, this compound is also utilized in the production of dyes and pigments due to its chemical properties. Its role as a building block in organic synthesis allows it to be incorporated into more complex molecules used in various industrial applications.

Mécanisme D'action

The mechanism by which 3-Aminopyrazine-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

3-aminopyrazine-2-carboxylic acid

2-aminopyrazine

3-aminopyrazine-2-carboxamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

3-Aminopyrazine-2-carbohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring structure with amino and carbohydrazide functional groups. This unique configuration contributes to its biological properties, allowing it to interact with various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of 3-aminopyrazine derivatives. The following table summarizes key findings regarding their activity against different pathogens:

| Compound | Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 4 | Mycobacterium tuberculosis | Antimycobacterial | 12.5 µg/mL (46 µM) |

| 10 | Candida albicans | Antifungal | Not specified |

| 16 | Trichophyton interdigitale | Antifungal | Not specified |

| 20 | Escherichia coli | Antibacterial | Not specified |

The most notable finding was that compound 4 exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with an MIC of 12.5 µg/mL, indicating its potential as a lead compound for tuberculosis treatment .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound derivatives were assessed using the HepG2 liver cancer cell line. The results indicated variable levels of cytotoxicity among different derivatives:

- Compound 20 showed significant cytotoxicity in HepG2 cells, suggesting its potential as an anticancer agent.

- Other derivatives were less effective, highlighting the importance of structural modifications for enhancing cytotoxic activity .

Antioxidant Properties

Research has also demonstrated the antioxidant capabilities of 3-aminopyrazine derivatives. These compounds can mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies involving chelation behavior with metal ions (Cu²⁺, Co²⁺, Pt⁴⁺) revealed that these complexes exhibited enhanced antioxidant activity compared to their non-chelated counterparts .

Case Studies and Research Findings

- Antimycobacterial Activity : A study focused on the synthesis of N-substituted derivatives of 3-aminopyrazine-2-carboxamides found that increasing the carbon chain length in alkyl derivatives improved their antimycobacterial efficacy. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better therapeutic outcomes against tuberculosis .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising therapeutic index for further development .

- Antioxidant Mechanism : The chelation studies highlighted how metal complexes derived from this compound could effectively scavenge free radicals, thus providing a protective effect against oxidative damage .

Propriétés

IUPAC Name |

3-aminopyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRFKAXSNUXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361289 | |

| Record name | 3-aminopyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-52-0 | |

| Record name | 3-aminopyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions 3-Aminopyrazine-2-carbohydrazide participates in, and what role does it play?

A1: this compound exhibits interesting reactivity, particularly in heterocyclic chemistry.

- Ring-Opening Reactions: Under alkaline conditions, this compound undergoes ring-opening to yield 3-aminopyrazine-2-carboxylic acids. This process is influenced by the presence of substituents on the pyrazine ring. For example, a 2-methyl group significantly hinders the ring-opening process [].

- Reaction with Hydrazine: Upon reaction with hydrazine, this compound forms a mixture of a 4,5-diaminopyrimidine and a this compound, demonstrating its versatility as a precursor for different heterocyclic systems. The presence of a 7-methyl group on the pyrazine ring selectively favors the formation of the this compound derivative [].

- Multi-Step Synthesis: In a novel silver triflate (AgOTf) catalyzed reaction, this compound reacts with 2-(arylethynyl)benzaldehydes in the presence of dioxane. This multi-step process involves a ring-opening of dioxane and leads to the formation of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. Interestingly, this compound acts as a reactant and is ultimately lost as 3-aminopyrazine-2-carboxamide in the final product [].

Q2: How is the structure of this compound confirmed?

A2: The structure of this compound has been determined through X-ray crystallography []. The compound crystallizes in the monoclinic system with the space group P21/c. The crystal structure provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule.

Q3: Has this compound been investigated for its anti-tubercular potential, and what structural features influence its activity?

A3: Yes, this compound derivatives have shown promising anti-tubercular activity []. Notably, N’-substitutedbenzaldehyde-3-amino-pyrazine-2-carbohydrazide derivatives exhibited significant inhibition against Mycobacterium tuberculosis H37Ra.

- Structure-Activity Relationship (SAR): Quantitative Structure-Activity Relationship (QSAR) studies, specifically using Recursive Partitioning (RP) analysis, have been employed to establish a relationship between the structure of this compound derivatives and their anti-tubercular activity. These studies help identify key structural features that contribute to potency and guide the design of new, more effective derivatives [].

Q4: Are there specific analytical techniques used to study this compound?

A4: Various analytical techniques are employed to characterize and quantify this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.